molecular formula C16H17ClN2O3S B2706558 ethyl 2-(N-benzyl-2-chloroacetamido)-4-methyl-1,3-thiazole-5-carboxylate CAS No. 438030-55-8

ethyl 2-(N-benzyl-2-chloroacetamido)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No. B2706558
CAS RN: 438030-55-8
M. Wt: 352.83
InChI Key: REXGLWRHWZJEBZ-UHFFFAOYSA-N
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Description

“Ethyl 2-(N-benzyl-2-chloroacetamido)-4-methyl-1,3-thiazole-5-carboxylate” is a complex organic compound. It’s also known as "tert-Butyl (2- (2- (2- (2- (4- (4- (N-Benzyl-2-chloroacetamido)phenoxy)phenoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate" . It’s used as a building block in PROTAC® research, a technology for targeted protein degradation .


Synthesis Analysis

This compound is used in the synthesis of molecules for targeted protein degradation and PROTAC technology . It contains a RING finger protein 4 (RNF4)-recruiting ligand, a PEGylated crosslinker, and a pendant amine for reactivity with a carboxylic acid on the target ligand . Many analogs are prepared to screen for optimal target degradation .


Molecular Structure Analysis

The molecule contains a total of 43 bonds . There are 23 non-H bonds, 9 multiple bonds, 8 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 hydroxylamine (aliphatic), and 1 hydroxyl group .


Chemical Reactions Analysis

The compound is used in the synthesis of molecules for targeted protein degradation . It’s part of a conjugate that contains a RING finger protein 4 (RNF4)-recruiting ligand, a PEGylated crosslinker, and a pendant amine for reactivity with a carboxylic acid on the target ligand .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 643.17 . It’s a liquid at room temperature and is carboxyl reactive . It’s stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Characterization

Ethyl 2-(N-benzyl-2-chloroacetamido)-4-methyl-1,3-thiazole-5-carboxylate and its derivatives have been the subject of extensive synthetic studies, aiming to explore their potential in medicinal chemistry and material science. For instance, the synthesis of novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors has been reported, showcasing the versatility of thiazole derivatives in creating bioactive compounds (Abdel-Motaal, Alanzy, & Asem, 2020). Moreover, the preparation of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate through the reaction of 4-methyl-(1-benzylidenehydrazinyl)-2-carbothioamide with ethyl bromopyruvate has been characterized using FTIR and NMR, further analyzed by X-ray diffraction method (Haroon et al., 2018).

Biological Evaluation

A significant aspect of research on ethyl 2-(N-benzyl-2-chloroacetamido)-4-methyl-1,3-thiazole-5-carboxylate derivatives involves their biological evaluation, particularly in anticancer and anti-inflammatory activities. Discovery of new apoptosis-inducing agents for breast cancer based on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate synthesis has been a noteworthy development, demonstrating the compound's potential in anticancer therapeutics (Gad et al., 2020). Additionally, the synthesis and in vitro anticancer activity of novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors, which showed potent activity against colon HCT-116 human cancer cell line, highlight the significance of these compounds in medicinal chemistry (Abdel-Motaal, Alanzy, & Asem, 2020).

Mechanism of Action

The compound is used in PROTAC technology, which involves the degradation of specific proteins . The compound forms a ternary complex with the target protein and an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein .

Future Directions

The compound is used in PROTAC research, a promising technology for targeted protein degradation . This technology has potential applications in drug discovery and the treatment of diseases caused by the overexpression or abnormal activity of certain proteins . Future research will likely focus on optimizing the design of these molecules to improve their efficacy and selectivity .

properties

IUPAC Name

ethyl 2-[benzyl-(2-chloroacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3S/c1-3-22-15(21)14-11(2)18-16(23-14)19(13(20)9-17)10-12-7-5-4-6-8-12/h4-8H,3,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REXGLWRHWZJEBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N(CC2=CC=CC=C2)C(=O)CCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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